molecular formula C5H13ClF2N2 B1379253 (2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride CAS No. 1803583-72-3

(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride

Cat. No.: B1379253
CAS No.: 1803583-72-3
M. Wt: 174.62 g/mol
InChI Key: HQISWFYTSZGMMD-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride is a chemical compound with the molecular formula C5H13ClF2N2 and a molecular weight of 174.62 g/mol . It is also known by its IUPAC name, N1-(2,2-difluoroethyl)-N1-methylethane-1,2-diamine hydrochloride . This compound is of interest due to its unique chemical structure, which includes both amino and difluoroethyl groups, making it a versatile molecule for various applications in scientific research and industry.

Scientific Research Applications

(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Safety and Hazards

The safety data for (2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride is currently unavailable online . For more detailed safety information, it’s recommended to request an SDS or contact the supplier .

Chemical Reactions Analysis

(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride can be compared with other similar compounds, such as:

The unique combination of amino and difluoroethyl groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2,2-difluoroethyl)-N'-methylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12F2N2.ClH/c1-9(3-2-8)4-5(6)7;/h5H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQISWFYTSZGMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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